
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many potent biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate” are not available, thiazole derivatives are typically synthesized through the reaction of α-haloketones or α-haloaldehydes with thioamides .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactivity of “Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate” would depend on the exact positioning of its functional groups.Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of various thiazole derivatives, which are key intermediates in the production of compounds with potential biological activities. For example, it has been utilized in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating its role in developing agents against schistosomiasis (K. El-bayouki & W. Basyouni, 1988). Similarly, modifications of this compound have led to the creation of various esters and amides, showcasing its versatility in organic synthesis (V. V. Dovlatyan et al., 2004).
Biological Activities
The modifications of Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate have been extensively studied for their antimicrobial properties. Derivatives synthesized from this compound have shown antimicrobial activities against various strains of bacteria and fungi, providing insights into their potential as therapeutic agents (N. Desai, N. Bhatt, & S. Joshi, 2019). Furthermore, some derivatives have exhibited significant antitumor activity, highlighting the compound's importance in developing new anticancer agents (H. El-Subbagh, A. Abadi, & J. Lehmann, 1999).
Material Science Applications
In addition to its biological applications, Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate and its derivatives have been explored in material science, particularly as corrosion inhibitors. This highlights the compound's potential utility in industrial applications, such as in the protection of metals from corrosion, which is crucial for the longevity and durability of materials in various industries (P. Dohare et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of thiazole derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, like “Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate”, and studying their properties and potential applications.
Propiedades
IUPAC Name |
ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)10-8(9-3)13-6/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKTVVCYGHPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B1636244.png)





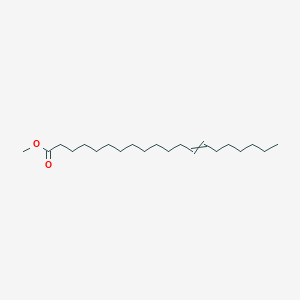
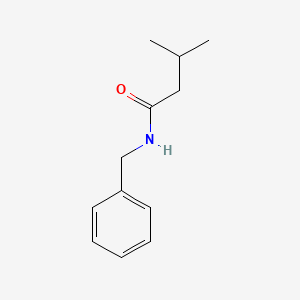
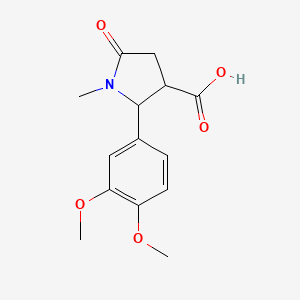
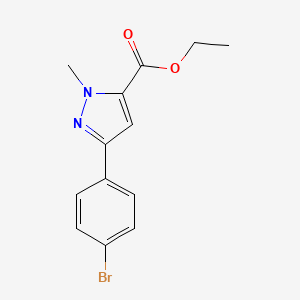

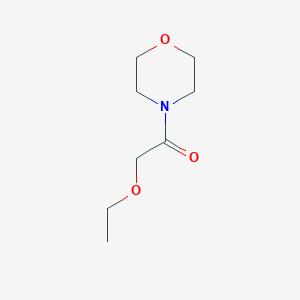
![(6-Chloro-imidazo[1,2-A]pyridin-2-ylmethyl)-methyl-amine](/img/structure/B1636292.png)
